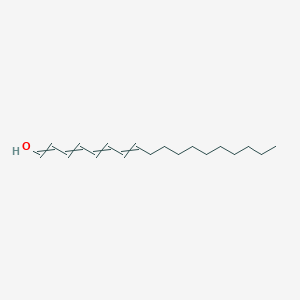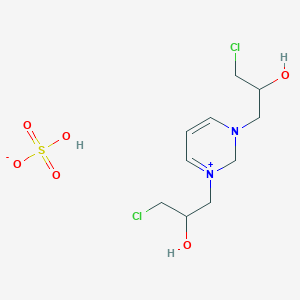
1,3-Bis(3-chloro-2-hydroxypropyl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(3-chloro-2-hydroxypropyl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate is a chemical compound known for its unique structure and properties. It is commonly used in various industrial and scientific applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-chloro-2-hydroxypropyl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate typically involves the reaction of epichlorohydrin with a suitable amine under controlled conditions. The reaction is carried out in the presence of a solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process includes purification steps to remove any impurities and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(3-chloro-2-hydroxypropyl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, acids, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions can produce corresponding oxidized products .
Wissenschaftliche Forschungsanwendungen
1,3-Bis(3-chloro-2-hydroxypropyl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis and polymer chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,3-Bis(3-chloro-2-hydroxypropyl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymatic activities or modify protein structures, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bisphenol F bis(3-chloro-2-hydroxypropyl) ether
- N-(3-chloro-2-hydroxypropyl) trialkylammonium salts
Uniqueness
1,3-Bis(3-chloro-2-hydroxypropyl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate is unique due to its specific structure, which imparts distinct reactivity and stability compared to similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility .
Eigenschaften
CAS-Nummer |
105802-45-7 |
|---|---|
Molekularformel |
C10H18Cl2N2O6S |
Molekulargewicht |
365.2 g/mol |
IUPAC-Name |
1-chloro-3-[3-(3-chloro-2-hydroxypropyl)-2H-pyrimidin-3-ium-1-yl]propan-2-ol;hydrogen sulfate |
InChI |
InChI=1S/C10H17Cl2N2O2.H2O4S/c11-4-9(15)6-13-2-1-3-14(8-13)7-10(16)5-12;1-5(2,3)4/h1-3,9-10,15-16H,4-8H2;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
YVNVVEXDAUKPII-UHFFFAOYSA-M |
Kanonische SMILES |
C1N(C=CC=[N+]1CC(CCl)O)CC(CCl)O.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


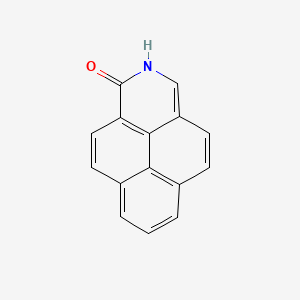
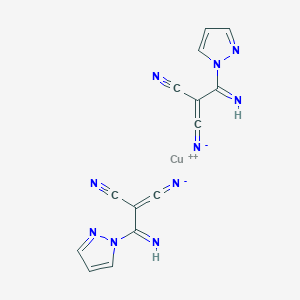
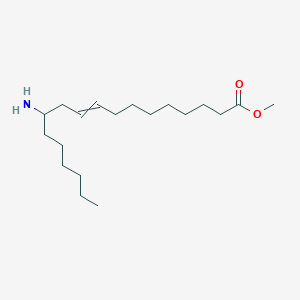

![{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane](/img/structure/B14335416.png)
![[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B14335419.png)
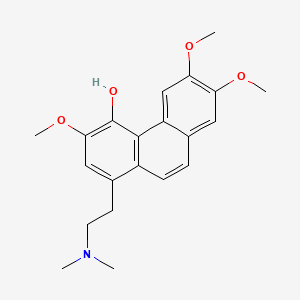

![Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl-](/img/structure/B14335434.png)
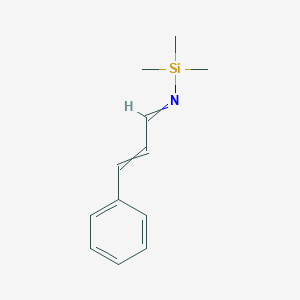

![3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate](/img/structure/B14335450.png)
